2-Isocyanato-4-methoxybenzonitrile
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Overview
Description
It is a derivative of benzonitrile and has the chemical formula C9H6N2O2. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanato-4-methoxybenzonitrile typically involves the reaction of 4-methoxybenzonitrile with phosgene or other isocyanate-generating reagents under controlled conditions. One common method involves the use of dichloromethane as a solvent and dimethyl sulfoxide as a reagent. The reaction is carried out at low temperatures, often using a dry ice/acetone bath to maintain the desired temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Isocyanato-4-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Common reagents include primary and secondary amines, often under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Ureas: Formed from the reaction with amines.
Amines: Resulting from the reduction of the nitrile group.
Oxides: Produced through oxidation reactions.
Scientific Research Applications
2-Isocyanato-4-methoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 2-Isocyanato-4-methoxybenzonitrile involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical processes, including the formation of ureas and carbamates. The compound’s molecular targets and pathways are primarily related to its ability to modify proteins and other biomolecules through covalent bonding .
Comparison with Similar Compounds
Similar Compounds
- 2-Isocyanato-4-methylbenzonitrile
- 2-Isocyanato-4-chlorobenzonitrile
- 2-Isocyanato-4-fluorobenzonitrile
Uniqueness
2-Isocyanato-4-methoxybenzonitrile is unique due to its methoxy group, which imparts specific electronic and steric properties that influence its reactivity and applications. Compared to other similar compounds, it offers distinct advantages in certain synthetic routes and industrial applications .
Properties
Molecular Formula |
C9H6N2O2 |
---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
2-isocyanato-4-methoxybenzonitrile |
InChI |
InChI=1S/C9H6N2O2/c1-13-8-3-2-7(5-10)9(4-8)11-6-12/h2-4H,1H3 |
InChI Key |
LNROXYCOCQTCCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C#N)N=C=O |
Origin of Product |
United States |
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